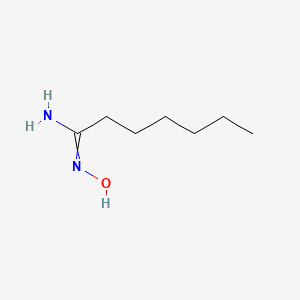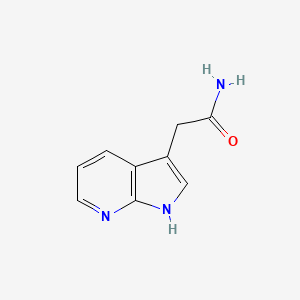
4-methyl-1-(phthalimido)-3-pentene
Overview
Description
4-methyl-1-(phthalimido)-3-pentene is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(phthalimido)-3-pentene can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as toluene or xylene, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(phthalimido)-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced isoindole derivatives, and substituted isoindole compounds.
Scientific Research Applications
4-methyl-1-(phthalimido)-3-pentene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-1-(phthalimido)-3-pentene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpent-3-en-1-yl)-2(5H)-furanone: A compound with a similar structure but different functional groups.
3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA: Another related compound with distinct biological roles.
Uniqueness
4-methyl-1-(phthalimido)-3-pentene is unique due to its isoindole core, which imparts specific chemical and biological properties
Properties
CAS No. |
13296-42-9 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,6-8H,5,9H2,1-2H3 |
InChI Key |
MRZQAASTUQTBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCN1C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)




![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)
![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)



